molecular formula C19H17N3O6S2 B6493975 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate CAS No. 896014-57-6

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

Cat. No.: B6493975
CAS No.: 896014-57-6
M. Wt: 447.5 g/mol
InChI Key: VRAVSAWXMNDHOX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a sulfanylmethyl moiety bridging to a 4-oxo-4H-pyran ring. The pyran ring is further esterified with a 4-ethoxybenzoate group. Synthesis likely involves nucleophilic substitution between a thiol-containing thiadiazole derivative and a pyran-based electrophile, as seen in analogous protocols .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-3-26-13-6-4-12(5-7-13)17(25)28-16-9-27-14(8-15(16)24)10-29-19-22-21-18(30-19)20-11(2)23/h4-9H,3,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAVSAWXMNDHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Benzoate Moiety

The 4-ethoxybenzoate group distinguishes this compound from derivatives with electron-withdrawing substituents. For example:

Compound Benzoate Substituent Molecular Weight Key Property Differences
Target Compound 4-Ethoxy ~463.9 g/mol Enhanced lipophilicity
4-Chlorobenzoate analog (BC55807) 4-Chloro 463.91 g/mol Higher polarity, potential for halogen bonding

The ethoxy group (electron-donating) may slow ester hydrolysis compared to the chloro analog (electron-withdrawing), improving metabolic stability .

Thiadiazole Core Modifications

The 5-acetamido-1,3,4-thiadiazole moiety is critical for hydrogen bonding. Comparisons include:

  • Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide) : A clinically used carbonic anhydrase inhibitor. The target compound replaces the sulfonamide with a sulfanylmethyl group, likely reducing affinity for carbonic anhydrase but introducing new interaction sites .

Conformational Analysis

Thiadiazole derivatives often adopt planar or butterfly conformations. For example:

  • A 1,3,4-thiadiazole with a butterfly conformation (dihedral angle: 46.3°) exhibits optimized π-π stacking .
  • The target compound’s pyran-thiadiazole linkage may enforce a distinct conformation, affecting solubility and target engagement.

Physicochemical Properties

Property Target Compound 4-Chlorobenzoate Analog Acetazolamide
Molecular Formula C19H17N3O6S2 C19H14ClN3O5S2 C4H6N4O3S2
Key Functional Groups Ethoxybenzoate, Acetamido Chlorobenzoate, Cyclopropaneamido Sulfonamide, Acetamido
Likely LogP ~2.5 (estimated) ~3.0 0.4 (experimental)

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